molecular formula C15H15BrN2O3S B4814055 N-[(5Z)-5-(5-bromo-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

N-[(5Z)-5-(5-bromo-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Cat. No.: B4814055
M. Wt: 383.3 g/mol
InChI Key: JNFBBXFGJQQYOS-JYRVWZFOSA-N
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Description

N-[(5Z)-5-(5-bromo-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is a synthetic organic compound characterized by its unique molecular structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(5-bromo-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide typically involves the condensation of 5-bromo-2-propoxybenzaldehyde with 2-acetylthiazole under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. Industrial methods may also include additional purification steps, such as column chromatography, to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(5-bromo-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5Z)-5-(5-bromo-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(5-bromo-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5Z)-5-(3,5-dibromo-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
  • N-[(5Z)-5-(5-bromo-2-ethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Uniqueness

N-[(5Z)-5-(5-bromo-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propoxy group and the bromine atom at specific positions on the benzylidene moiety can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(5Z)-5-[(5-bromo-2-propoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-3-6-21-12-5-4-11(16)7-10(12)8-13-14(20)18-15(22-13)17-9(2)19/h4-5,7-8H,3,6H2,1-2H3,(H,17,18,19,20)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFBBXFGJQQYOS-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C=C2C(=O)N=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5Z)-5-(5-bromo-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
N-[(5Z)-5-(5-bromo-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
N-[(5Z)-5-(5-bromo-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(5Z)-5-(5-bromo-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(5Z)-5-(5-bromo-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
N-[(5Z)-5-(5-bromo-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

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